

# In-Depth Technical Guide to Quetiapine Sulfone N-Oxide

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## Compound of Interest

Compound Name: Quetiapine Sulfone N-Oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Quetiapine Sulfone N-Oxide**, a significant metabolite of the atypical antipsychotic drug Quetiapine. This document details its chemical identity, properties, and relevant experimental procedures, offering valuable insights for professionals in pharmaceutical research and development.

## Chemical Identity and Properties

**Quetiapine Sulfone N-Oxide**, also known by its synonym Quetiapine N,S,S-Trioxide, is a key oxidative metabolite of Quetiapine. Its formation in the body is a result of the metabolic processes involving both N-oxidation of the piperazine ring and oxidation of the sulfur atom in the dibenzothiazepine ring system.

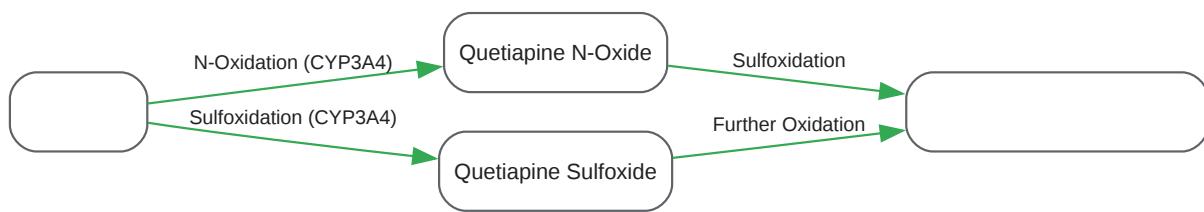
Table 1: Chemical Identifiers and Physical Properties of **Quetiapine Sulfone N-Oxide**

Property	Value	Reference
CAS Number	2206606-97-3	<a href="#">[1]</a>
Molecular Formula	C <sub>21</sub> H <sub>25</sub> N <sub>3</sub> O <sub>5</sub> S	<a href="#">[2]</a>
Molecular Weight	431.15 g/mol	<a href="#">[2]</a>
Synonyms	Quetiapine N,S,S-Trioxide, 2-[2-[4-(5,5-Dioxidodibenzo[b,f][3][4]thiazepin-11-yl)-1-oxido-1-piperazinyl]ethoxy]ethanol	<a href="#">[1]</a>
Appearance	Tan to Pale Orange Solid (for the related N-Oxide)	<a href="#">[5]</a>
Solubility	Soluble in Chloroform, Methanol (for the related N-Oxide)	<a href="#">[5]</a>

While specific experimental data for the melting point of **Quetiapine Sulfone N-Oxide** is not readily available in the cited literature, the related metabolite, Quetiapine N-Oxide, has a reported melting point of >96°C (decomposition).[\[6\]](#)

## Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme.[\[7\]](#)[\[8\]](#)[\[9\]](#) The major metabolic pathways involve sulfoxidation and N-dealkylation. The formation of **Quetiapine Sulfone N-Oxide** is a result of sequential oxidation reactions.



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Caption: Metabolic pathway of Quetiapine to **Quetiapine Sulfone N-Oxide**.

## Experimental Protocols

### Synthesis of Quetiapine Oxidized Metabolites

The synthesis of **Quetiapine Sulfone N-Oxide** can be inferred from the procedures used to synthesize its precursors, Quetiapine N-Oxide and Quetiapine S-Oxide. The general strategy involves the controlled oxidation of Quetiapine.

Synthesis of Quetiapine N-Oxide and S-Oxide (Adaptable for Sulfone N-Oxide):

A common method for the synthesis of N-oxides and sulfoxides of Quetiapine involves the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).  
[\[10\]](#)[\[11\]](#)

Illustrative Protocol (based on related syntheses):

- Dissolution: Dissolve Quetiapine free base in a suitable organic solvent such as methanol or chloroform.[\[12\]](#)
- Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide, potentially with a catalyst like sodium tungstate dihydrate for sulfoxidation) to the solution at ambient temperature.[\[12\]](#)[\[13\]](#) To achieve the sulfone N-oxide, a stronger oxidizing agent or more forcing conditions might be necessary, such as using an excess of hydrogen peroxide.[\[10\]](#)
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[12\]](#)[\[13\]](#)
- Quenching: Once the reaction is complete, quench any excess oxidizing agent. For instance, a solution of sodium thiosulfate can be used to quench hydrogen peroxide.[\[12\]](#)[\[13\]](#)
- Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up. The product can be purified using techniques like preparative HPLC or column chromatography.[\[12\]](#)[\[13\]](#)

Table 2: Reagents and Conditions for Synthesis of Quetiapine Oxides

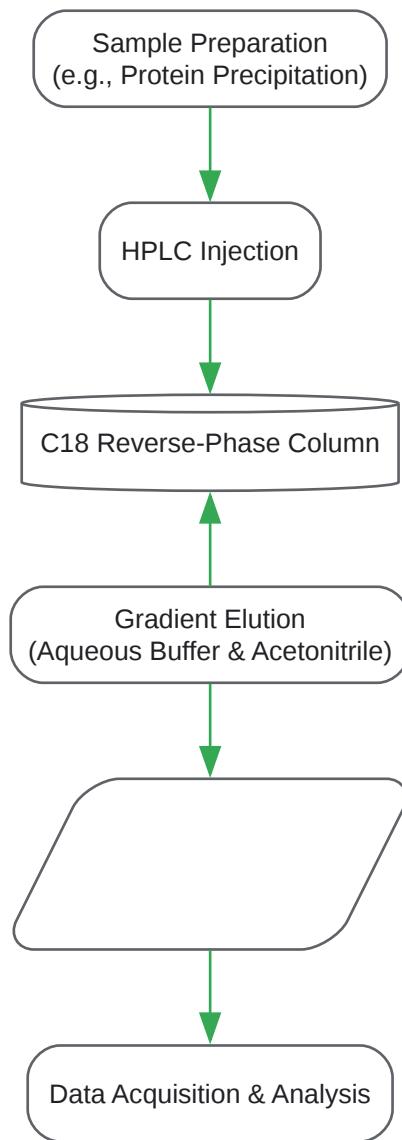
Reagent/Condition	Purpose	Reference
Quetiapine	Starting Material	[10][12]
Hydrogen Peroxide	Oxidizing Agent	[10][13]
Sodium Tungstate Dihydrate	Catalyst for Sulfoxidation	[12][13]
Methanol/Chloroform	Solvent	[12][13]
Sodium Thiosulfate	Quenching Agent	[12][13]
Preparative HPLC	Purification	[12][13]

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Quetiapine and its metabolites, including the oxidized forms.

General HPLC Method Parameters (for related compounds):

- Column: A reverse-phase column, such as a C18 column, is typically used for separation.[3][14][15]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.[3][14][15]
- Detection: UV detection at a wavelength of approximately 220-252 nm is suitable for detecting Quetiapine and its metabolites.[15][16]
- Internal Standard: An internal standard, such as carbamazepine, can be used for quantitative analysis.[3]



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Caption: General workflow for the HPLC analysis of Quetiapine and its metabolites.

## Spectroscopic Data (Reference Data for Related Metabolites)

While specific spectra for **Quetiapine Sulfone N-Oxide** are not available in the provided search results, data for the closely related Quetiapine N-Oxide and S-Oxide can serve as a valuable reference for characterization.

Table 3: Spectroscopic Data for Quetiapine N-Oxide and S-Oxide

Spectroscopic Technique	Quetiapine N-Oxide	Quetiapine S-Oxide	Reference
Mass Spectrum (m/z)	400 [M+H] <sup>+</sup>	400 [M+H] <sup>+</sup>	<a href="#">[12]</a> <a href="#">[13]</a>
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , δ ppm)	Aliphatic region downfield shift (δ 3.01-3.97)	Aromatic region downfield shift (δ 6.97-7.79)	<a href="#">[12]</a> <a href="#">[13]</a>
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , δ ppm)	Downfield shift of carbons attached to the piperazine nitrogen	Downfield shift of aromatic carbons near the sulfur	<a href="#">[12]</a> <a href="#">[13]</a>
IR (KBr, cm <sup>-1</sup> )	Absence of S=O stretch	Characteristic S=O stretch (~1016 cm <sup>-1</sup> )	<a href="#">[12]</a> <a href="#">[13]</a>

The spectroscopic data for **Quetiapine Sulfone N-Oxide** would be expected to exhibit characteristics of both N-oxidation (downfield shifts in the aliphatic region of the NMR spectra) and sulfone formation (a strong S=O stretching band in the IR spectrum at a higher wavenumber than the sulfoxide, and further downfield shifts in the aromatic region of the NMR spectra). The mass spectrum would show a molecular ion peak corresponding to its molecular weight of 431.15.

This technical guide provides a foundational understanding of **Quetiapine Sulfone N-Oxide** based on the available scientific literature. Further research is warranted to fully elucidate its specific physical and pharmacological properties.

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